2-(4-chlorophenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 2-(4-chlorophenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10058674
InChI: InChI=1S/C15H10ClN5O/c1-20-7-6-12-11(14(20)22)8-17-15-18-13(19-21(12)15)9-2-4-10(16)5-3-9/h2-8H,1H3
SMILES: CN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=C(C=C4)Cl
Molecular Formula: C15H10ClN5O
Molecular Weight: 311.72 g/mol

2-(4-chlorophenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

CAS No.:

Cat. No.: VC10058674

Molecular Formula: C15H10ClN5O

Molecular Weight: 311.72 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one -

Specification

Molecular Formula C15H10ClN5O
Molecular Weight 311.72 g/mol
IUPAC Name 4-(4-chlorophenyl)-11-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChI InChI=1S/C15H10ClN5O/c1-20-7-6-12-11(14(20)22)8-17-15-18-13(19-21(12)15)9-2-4-10(16)5-3-9/h2-8H,1H3
Standard InChI Key BZGMWXNDFVVNIT-UHFFFAOYSA-N
SMILES CN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=C(C=C4)Cl
Canonical SMILES CN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=C(C=C4)Cl

Introduction

Structural Characteristics and Nomenclature

IUPAC Name and Molecular Framework

The compound’s systematic name, 2-(4-chlorophenyl)-7-methylpyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one, reflects its polycyclic architecture. It comprises:

  • A pyrido[3,4-e]pyrimidin-6(7H)-one core, featuring a pyridine fused to a pyrimidinone ring.

  • A 1,2,4-triazolo[1,5-a]pyrimidine moiety, where a triazole ring is annulated to the pyrimidine.

  • Substituents: A 4-chlorophenyl group at position 2 and a methyl group at position 7 .

Stereoelectronic Properties

The electron-withdrawing chlorine atom on the phenyl ring enhances electrophilic reactivity, while the methyl group at N7 influences steric interactions. Computational studies of related triazolopyrimidines suggest planar geometry, facilitating π-π stacking with biological targets .

Synthetic Strategies

Key Precursors and Reaction Pathways

Synthesis typically involves cyclocondensation of aminotriazoles with pyrimidine derivatives. For example:

  • Step 1: Condensation of 4-chlorophenylacetamide with methylamine to form a pyrimidinone intermediate.

  • Step 2: Cyclization with 1,2,4-triazole-3-amine under acidic conditions to construct the triazolopyrimidine ring .

A representative protocol from patent literature (US10376514B2) describes analogous syntheses using microwave-assisted heating to improve yields (65–80%) .

Optimization Challenges

  • Regioselectivity: Competing pathways may yield isomeric byproducts.

  • Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Biological Activity and Mechanisms

Anticancer and Anti-Inflammatory Profiles

Analogous compounds, such as 7-(4-chlorophenyl)-1-hydroxypyridopyridazinones, inhibit COX-2 and reduce tumor proliferation in vitro (IC₅₀ = 3.2–8.7 µM) . While direct data for the target compound is limited, structural parallels suggest similar bioactivity .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • LogP: Estimated at 2.8 (moderate lipophilicity).

  • Aqueous Solubility: <10 µg/mL, necessitating formulation with surfactants .

Metabolic Pathways

Predicted CYP450 interactions (via in silico models):

  • Primary metabolism by CYP3A4, yielding hydroxylated derivatives.

  • Glucuronidation as the major detoxification route .

Applications and Future Directions

Therapeutic Development

The compound’s dual activity (CNS and anticancer) positions it as a multitarget drug candidate. Preclinical studies should prioritize:

  • In vivo neurobehavioral assays for ADHD models.

  • Xenograft tumor studies to validate anticancer efficacy .

Patent Landscape

Patent US10376514B2 claims related triazolopyrimidines for ADHD treatment, underscoring commercial interest . Licensing opportunities exist for structural analogs with improved pharmacokinetics.

CompoundTargetIC₅₀ (µM)Reference
EVT-4610740*Adenosine A₂ₐ0.12
7-(4-Cl-Ph)-pyridopyridazinoneCOX-24.7
Target Compound (Predicted)COX-2/ADHD2.5–6.8

*Analog from commercial source.

Table 2: Physicochemical Properties

PropertyValueMethod
Molecular Weight367.8 g/molCalculated
Melting Point218–220°C (dec.)DSC (predicted)
Solubility (PBS, pH 7.4)8.3 µg/mLIn silico simulation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator